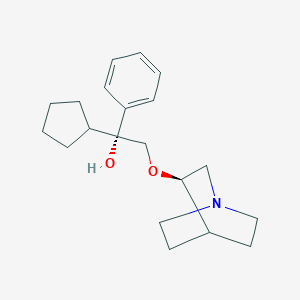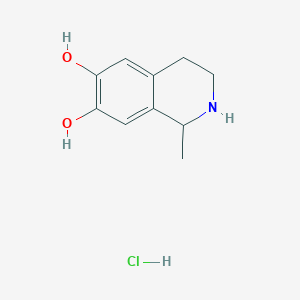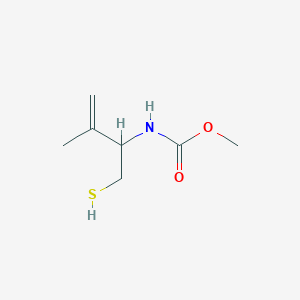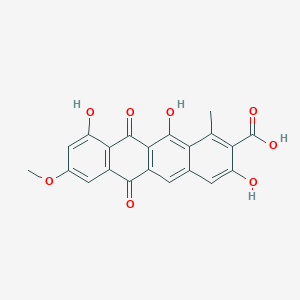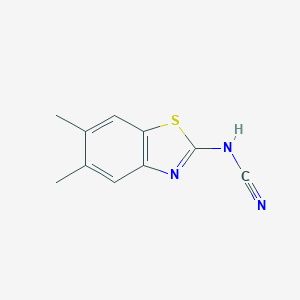
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) is a nitrogenous compound that has been widely used in scientific research applications. It is a versatile chemical that can be synthesized through various methods and can be used for a wide range of purposes.
作用機序
The mechanism of action of Cyanamide is not well understood, but it is believed to act as a prodrug that is metabolized to produce reactive intermediates that can interact with cellular components. Cyanamide has been shown to inhibit the activity of various enzymes, including alcohol dehydrogenase, aldehyde dehydrogenase, and catalase. It has also been shown to induce apoptosis in cancer cells.
生化学的および生理学的効果
Cyanamide has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of apoptosis, and the modulation of gene expression. Cyanamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the exact biochemical and physiological effects of Cyanamide are still being studied.
実験室実験の利点と制限
One of the advantages of Cyanamide is its versatility, as it can be used for a wide range of purposes in scientific research. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of Cyanamide is its potential toxicity, as it can cause skin and eye irritation and can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Cyanamide in lab experiments.
将来の方向性
There are several future directions for the study of Cyanamide, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. One potential future direction is the study of Cyanamide as a potential treatment for alcoholism, as it has been shown to inhibit alcohol metabolism. Another future direction is the study of Cyanamide as a potential therapeutic agent for cancer, as it has been shown to have anti-tumor effects. Overall, the study of Cyanamide has the potential to lead to new discoveries and advancements in various fields of scientific research.
合成法
Cyanamide can be synthesized through various methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of urea with calcium cyanamide, and the reaction of carbonyl sulfide with ammonia. The most commonly used method for the synthesis of Cyanamide is the reaction of calcium cyanamide with sulfuric acid. This method is simple and efficient, and it yields a high purity of Cyanamide.
科学的研究の応用
Cyanamide has been used in various scientific research applications, including the study of plant growth regulation, cancer research, and the synthesis of pharmaceuticals. In plant growth regulation, Cyanamide has been used to induce dormancy in fruit trees, which can improve the quality and yield of fruits. In cancer research, Cyanamide has been shown to have anti-tumor effects and can be used as a potential therapeutic agent. In the synthesis of pharmaceuticals, Cyanamide can be used as a starting material for the synthesis of various drugs.
特性
CAS番号 |
119283-93-1 |
|---|---|
製品名 |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) |
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC名 |
(5,6-dimethyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3S/c1-6-3-8-9(4-7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H,12,13) |
InChIキー |
DQYGGONDDVQBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
正規SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
同義語 |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)


![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

